Diethylhexylphthalate

Description

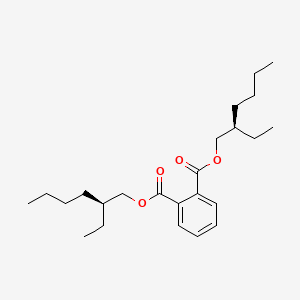

Structure

2D Structure

Propriétés

Formule moléculaire |

C24H38O4 |

|---|---|

Poids moléculaire |

390.6 g/mol |

Nom IUPAC |

1-O-[(2R)-2-ethylhexyl] 2-O-[(2S)-2-ethylhexyl] benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3/t19-,20+ |

Clé InChI |

BJQHLKABXJIVAM-BGYRXZFFSA-N |

SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC |

SMILES isomérique |

CCCC[C@@H](CC)COC(=O)C1=CC=CC=C1C(=O)OC[C@@H](CC)CCCC |

SMILES canonique |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC |

Origine du produit |

United States |

Environmental Occurrence and Distribution of Diethylhexylphthalate

Global and Regional Distribution Patterns of Diethylhexylphthalate in Environmental Compartments

This compound (DEHP) is a pervasive environmental contaminant found globally due to its extensive use as a plasticizer. greenfacts.orgcdc.govcdc.govdcceew.gov.au Its release into the environment occurs at various stages of the product life cycle, including production, transport, use, and disposal. greenfacts.org As DEHP is not chemically bound to the polymer matrix in products like PVC, it leaches into the environment over time. greenfacts.org This leads to its widespread distribution across different environmental compartments, including air, water, soil, and sediment. greenfacts.orgcdc.gov

DEHP's physical and chemical properties, such as its low water solubility and high octanol-water partition coefficient, cause it to strongly adsorb to organic matter. greenfacts.org Consequently, it is frequently detected in soil, sediment, and sewage sludge. greenfacts.orgcdc.govnih.gov While it is found in the atmosphere in both vapor and particulate phases, its transport is subject to wet and dry deposition. cdc.govdcceew.gov.au In aquatic environments, DEHP is found in surface water, groundwater, and even drinking water, with higher concentrations often observed in industrialized and urbanized areas. greenfacts.orgwho.int Globally, DEHP has been detected in remote locations, indicating its potential for long-range environmental transport. hereon.de

Quantification of this compound Concentrations Across Diverse Environmental Media

DEHP is present in the atmosphere at low concentrations, typically in the range of 0.06 to 5.0 ng/m³. cdc.gov It exists in both the vapor phase and associated with airborne particulate matter. greenfacts.orgcdc.govdcceew.gov.au Studies have shown that a significant portion of atmospheric DEHP can be bound to these particles. nih.govhereon.de For instance, in one study, the particle-associated fraction for DEHP was calculated to be as high as 78%. hereon.de

Concentrations of DEHP in the air can vary significantly depending on the location. Urban and polluted areas tend to have higher levels, with concentrations reaching up to 300 ng/m³. greenfacts.orgnih.gov In contrast, maritime and remote areas show much lower concentrations. nih.govhereon.de For example, the atmosphere of the northwestern Gulf of Mexico had an average DEHP concentration of 1.16 ng/m³, which was one to two orders of magnitude lower than continental air. nih.gov In a study comparing two cities, the median air concentration of DEHP was higher in Krakow, Poland (0.37 μg/m³) than in New York City (0.22 μg/m³). nih.gov Research in Mexico City found DEHP concentrations in PM10 particles ranging from 32.8 to 175.8 µg/g and in PM2.5 particles from 21.5 to 229.7 µg/g. researchgate.net

The distribution between the vapor and particulate phases is influenced by factors like temperature and the concentration of particulate matter. researchgate.net Higher temperatures can lead to increased airborne concentrations of DEHP. researchgate.netacs.org

DEHP is frequently detected in various aquatic environments, a result of industrial and municipal waste discharge, leaching from plastic products, and atmospheric deposition. greenfacts.orgcdc.govepa.gov

Surface Water: In freshwater rivers and lakes, DEHP concentrations generally range from less than 0.1 to 10 μg/L. nih.gov However, significantly higher levels, sometimes exceeding 100 μg/L, have been recorded in water bodies near industrial plants. nih.gov For example, studies in China have reported DEHP concentrations in surface waters ranging from 0.01 to 148.75 μg/L. frontiersin.orgfrontiersin.org In the Yangtze River, mean concentrations in different sections were reported as 0.836 μg/L, 0.771 μg/L, and 1.123 μg/L. nih.gov In the North Sea, DEHP concentrations in the water phase ranged from 0.52 to 5.3 ng/L. hereon.de

Groundwater: DEHP has been found in groundwater, particularly near waste disposal facilities and landfills. cdc.govwi.gov In contaminated groundwater in the Netherlands, concentrations of 20–45 µg/L were reported, and a sample from New York State contained 170 µg/L. who.int

Drinking Water: DEHP has been detected in drinking water, although typically at low levels. In the United States, average concentrations in finished drinking water have been reported in the range of 0.05–11 µg/L, with some older surveys finding levels up to 30 µg/L. who.int The U.S. Environmental Protection Agency (EPA) has set a Maximum Contaminant Level (MCL) for DEHP in drinking water at 0.006 mg/L (6 µg/L). knowyourh2o.comfloridahealth.gov In Japan, tap water levels were found to be in the range of 1.2–1.8 µg/L. who.int

Wastewater: Wastewater treatment plants (WWTPs) are a significant pathway for DEHP into the environment. In raw wastewater, DEHP is often the major phthalate (B1215562) compound, with concentrations reported from 9 to 44 µg/L in one French study. nih.gov Another study found a median concentration of 42.95 µg/L in raw wastewater. witpress.com While WWTPs can remove a substantial portion of DEHP (around 78% in one case), it is still present in the final effluent. nih.govnih.gov In Lithuania, DEHP concentrations in wastewater reached up to 159 µg/L. mdpi.com

DEHP Concentrations in Various Water Sources

| Water Source | Concentration Range | Location/Study Details | Citation |

|---|---|---|---|

| Surface Water (General) | < 0.1–10 μg/L | General freshwater | nih.gov |

| Surface Water (Industrial Areas) | Up to >100 μg/L | Near industrial plants | nih.gov |

| Surface Water (China) | 0.01 to 148.75 μg/L | Nationwide study | frontiersin.orgfrontiersin.org |

| North Sea | 0.52–5.3 ng/L | Water phase | hereon.de |

| Groundwater (Netherlands) | 20–45 µg/L | Contaminated sites | who.int |

| Groundwater (New York, USA) | 170 µg/L | Single sample | who.int |

| Drinking Water (USA) | 0.05–11 µg/L | Finished drinking water | who.int |

| Drinking Water (Japan) | 1.2–1.8 µg/L | Tap water | who.int |

| Raw Wastewater (France) | 9 to 44 µg/L | WWTP influent | nih.gov |

| Raw Wastewater (France) | Median: 42.95 µg/L | WWTP influent | witpress.com |

| Wastewater (Lithuania) | Up to 159 µg/L | City sewer system | mdpi.com |

Due to its tendency to bind to organic matter, DEHP is commonly found in soils, sediments, and sludge. greenfacts.orgcdc.govepa.gov

Soil: When released to soil, DEHP attaches strongly and does not tend to move far from the point of release. cdc.gov While it can be broken down by microorganisms in the presence of oxygen, this process is slow in deeper soil layers where oxygen is limited. cdc.govdcceew.gov.au In one study in Spain, DEHP levels in agricultural soil were below the quantification limit of 0.05 mg/kg. nih.gov

Sediment: Sediments in rivers and lakes, especially in industrial or urban areas, often show significant DEHP contamination. greenfacts.orgnih.gov Measured concentrations in surface sediments have ranged from 0.04 to 21 mg/kg dry weight. greenfacts.org Much higher concentrations have been found near sites that process materials containing DEHP. greenfacts.org In the Rhine and Meuse rivers in the Netherlands, sediments contained 1–70 mg/kg and 1–17 mg/kg, respectively. who.int A study in Nigeria reported sediment concentrations ranging from 20 to 820 µg/kg. nih.gov In the middle-lower Hanjiang River in China, DEHP concentrations in sediment ranged from 341 to 1,890 ng/g. nih.gov

Sludge: Sewage sludge is a major sink for DEHP removed during wastewater treatment. greenfacts.orgnih.gov Concentrations in sewage sludge can be quite high, with one German study reporting a range of 27.9 to 154 mg/kg dry weight. nih.gov In a French wastewater treatment plant, the DEHP concentration in sludge was 72 µg/g. nih.govnih.gov In Lithuania, DEHP was the dominant phthalate in sludge samples, accounting for up to 94% of the total phthalate concentration, with levels reaching 95 mg/kg. mdpi.com

DEHP Concentrations in Soil, Sediment, and Sludge

| Matrix | Concentration Range | Location/Study Details | Citation |

|---|---|---|---|

| Agricultural Soil (Spain) | < 0.05 mg/kg | Below quantification limit | nih.gov |

| River/Lake Sediment | 0.04 to 21 mg/kg (dry weight) | Industrial/urban areas | greenfacts.org |

| River Sediment (Netherlands) | 1–70 mg/kg | Rhine and Meuse rivers | who.int |

| River Sediment (Nigeria) | 20 to 820 µg/kg | Ogun river catchment | nih.gov |

| River Sediment (China) | 341 to 1,890 ng/g | Hanjiang River | nih.gov |

| Sewage Sludge (Germany) | 27.9 to 154 mg/kg (dry weight) | - | nih.gov |

| Sewage Sludge (France) | 72 µg/g | Marne Aval WWTP | nih.govnih.gov |

| Sewage Sludge (Lithuania) | Up to 95 mg/kg | City sewer system | mdpi.com |

Indoor Versus Outdoor Environmental Concentrations of this compound: Comparative Studies

Indoor environments often exhibit higher concentrations of DEHP compared to the outdoors. cdc.govaaqr.orgnih.gov This is primarily due to the abundance of indoor sources, such as vinyl flooring, furniture, building materials, and various consumer products made of plastic. cdc.govacs.org

A study in Beijing found that indoor concentrations of fine particle-bound phthalates were generally higher than outdoors. aaqr.org During a pre-haze period in winter, the indoor concentration was 915.02 ng/m³, while the outdoor concentration was 470.39 ng/m³. aaqr.org Similarly, in spring, indoor levels (1235.76 ng/m³) were significantly higher than outdoor levels (363.20 ng/m³). aaqr.org Another study in Beijing also noted that indoor concentrations of DEHP were much higher than outdoor ones, suggesting the importance of indoor sources. nih.gov

However, some studies have shown different patterns. One study measuring PM2.5-bound phthalates in 26 homes found that the average concentration of total phthalates indoors (646.9 ng/m³) was slightly lower than outdoor levels. aivc.org In this study, DEHP was the most abundant phthalate, accounting for 80.3% of the total. aivc.org The dynamics of indoor DEHP can be complex, influenced by factors such as indoor temperature, ventilation, and the concentration of airborne particles. researchgate.netacs.org For example, total airborne concentrations of DEHP were found to increase by a factor of three when the indoor temperature rose from 21 to 30 °C. acs.org

Biota-Associated Levels of this compound in Environmental Systems

DEHP is known to bioaccumulate in organisms, particularly in aquatic environments. greenfacts.orgcdc.gov However, it does not typically biomagnify in the food chain, likely due to metabolic processes in higher organisms that break it down. greenfacts.orgcdc.gov

In aquatic ecosystems, the highest bioconcentration factor (BCF) values are often observed in invertebrates. greenfacts.org For example, a BCF of 2,700 was reported for the amphipod Gammarus. greenfacts.org Fish also accumulate DEHP. A study in Nigeria found DEHP concentrations in various fish species ranging from 30 to 300 µg/kg. nih.gov In a study of two lakes in Nigeria, DEHP was the predominant phthalate ester found in fish, with concentrations in the liver of Tilapia zillii reaching a BCF of 15.2. nih.gov

A study on the coast of Tunisia detected DEHP in the seagrass Posidonia oceanica at a mean level of 0.101 mg/kg and in the mussel Mytilus galloprovincialis. ifremer.fr The accumulation in mussels is of particular note, as they are filter feeders and can reflect the level of contamination in the surrounding water. ifremer.fr

DEHP has also been found in terrestrial plants. A study near a plastics factory found that vegetables accumulated DEHP, with the highest contents found in bok choy (52.0 mg/kg dry weight), followed by field mustard (43.1 mg/kg), eggplant (36.2 mg/kg), and cowpea (19.4 mg/kg). nih.gov This accumulation showed a strong positive correlation with atmospheric DEHP concentrations. nih.gov

DEHP Levels in Biota

| Organism | Concentration/Metric | Location/Study Details | Citation |

|---|---|---|---|

| Invertebrates (Gammarus) | BCF: 2,700 | - | greenfacts.org |

| Fish (Various species) | 30 to 300 µg/kg | Ogun River, Nigeria | nih.gov |

| Fish (Tilapia zillii) | BCF in liver: 15.2 | Asejire Lake, Nigeria | nih.gov |

| Seagrass (P. oceanica) | Mean: 0.101 mg/kg | Coast of Mahdia, Tunisia | ifremer.fr |

| Bok Choy | Up to 52.0 mg/kg (dry weight) | Near plastics factory | nih.gov |

| Field Mustard | Up to 43.1 mg/kg (dry weight) | Near plastics factory | nih.gov |

| Eggplant | Up to 36.2 mg/kg (dry weight) | Near plastics factory | nih.gov |

| Cowpea | Up to 19.4 mg/kg (dry weight) | Near plastics factory | nih.gov |

Sources and Release Mechanisms of Diethylhexylphthalate

Industrial Production and Manufacturing Processes as Diethylhexylphthalate Sources

Diethylhexyl phthalate (B1215562) (DEHP) is a manufactured chemical primarily used as a plasticizer to impart flexibility to rigid plastics like polyvinyl chloride (PVC). cdc.govturi.org Industrial processes involved in the production and use of DEHP are significant sources of its release into the environment. greenfacts.org During manufacturing, DEHP can be released into the air, and facilities that produce or use this chemical contribute to its environmental load. turi.orgnih.gov For instance, in 1997, industrial facilities in the United States released an estimated 110.5 tonnes of DEHP into the air. nih.gov Similarly, in Canada, 27 tonnes of DEHP were released into the atmosphere in 1995. nih.gov

The use of DEHP extends to a wide array of products, including industrial paints, sealants, adhesives, and as a dielectric fluid in condensers. greenfacts.orgwho.int Plastics may contain anywhere from 1% to 40% DEHP by weight. nih.gov In the European Union, approximately 95% of DEHP is utilized as a plasticizer in polymer products. nih.gov The release of DEHP is not confined to the manufacturing stage but occurs throughout the lifecycle of products containing it, including transport, storage, use, and disposal. turi.orggreenfacts.org

Migration and Leaching Phenomena of this compound from Polymeric Materials

A critical mechanism for the environmental release of this compound (DEHP) is its migration and leaching from polymeric materials. nih.gov DEHP is not chemically bound to the polymer matrix in plastics, which allows it to be gradually released over time. turi.orggreenfacts.orgumweltprobenbank.de This process is influenced by several factors, including temperature, contact time, pH, and the nature of the surrounding medium. researchgate.netnih.govgums.ac.ir

The release of DEHP from consumer products made with polyvinyl chloride (PVC) is a well-documented phenomenon. nih.govmdpi.com These products include everyday items such as shower curtains, furniture upholstery, floor tiles, garden hoses, and food packaging. ca.gov An increase in temperature can significantly accelerate the migration of DEHP. researchgate.netgums.ac.ir For example, one study observed that a temperature increase from 30 to 60°C resulted in a two to three-fold increase in the steady-state concentration of DEHP migrating from plasticized PVC into a water/ethanol solution. researchgate.net The type of solvent in contact with the plastic also plays a crucial role; organic solvents, for instance, facilitate much higher levels of DEHP elution compared to aqueous solutions. mdpi.com

The migration of DEHP is particularly relevant for food packaging, as it can dissolve in fatty foods. researchgate.net This has led to detectable levels of DEHP in various food products, including milk, cheese, and meat. nih.gov The table below summarizes key factors that influence the rate of DEHP migration from polymeric materials.

| Factor | Effect on DEHP Migration | Source |

| Temperature | Higher temperatures increase the rate of migration. | researchgate.netgums.ac.ir |

| Contact Time | Longer contact time leads to greater release of DEHP. | nih.govgums.ac.ir |

| pH | Acidic conditions can accelerate migration. | nih.govresearchgate.net |

| Contact Medium | Organic solvents and fatty substances enhance migration compared to aqueous solutions. | researchgate.netmdpi.com |

| Pressure | Higher pressure can decrease the migration rate. | researchgate.net |

This table illustrates the various environmental and physical factors that can influence the rate at which DEHP leaches from plastic products.

Waste Management Practices and this compound Environmental Release

Waste management practices, particularly the disposal of plasticized products in landfills and the application of sewage sludge to land, are major pathways for the release of this compound (DEHP) into the environment. greenfacts.orgwho.int

Landfill Emissions and Leachate Dynamics of this compound

When products containing DEHP are discarded in landfills, the compound can be released over time. cdc.govwho.int In countries where polyvinyl chloride (PVC) waste is predominantly landfilled, this represents a significant long-term source of DEHP pollution, as PVC can contain up to 60% DEHP. nih.govnih.gov The compound can leach from the polymer matrix and become entrained in landfill leachate, the liquid that percolates through the waste. nih.govnih.govresearchgate.net

Studies have consistently detected DEHP in landfill leachate, with concentrations varying depending on factors like the age of the landfill and the composition of the waste. For instance, DEHP concentrations in leachate from municipal solid waste (MSW) landfills have been found to range from below the limit of quantification to as high as 394.4 µg/L. nih.govnih.gov In some cases, concentrations have reached up to 8,201 µg/L. researchgate.net Even in landfills with lining and leachate collection systems, a portion of the DEHP load can still be released into the environment. researchgate.net For landfills lacking such protective measures, 100% of the DEHP in the leachate is expected to enter the surrounding environment. researchgate.net

The table below presents a summary of DEHP concentrations found in landfill leachates from various studies.

| Location/Study | DEHP Concentration Range in Leachate (µg/L) | Source |

| Poland (MSW Landfill) | nih.govnih.gov | |

| Poland | up to 249 | researchgate.net |

| Poland | up to 73.9 | plos.org |

| Various Countries (Review) | up to 8,201 | researchgate.net |

| Bushehr Port, Iran | Mean of 3,270 (total PAEs) | bohrium.com |

This table provides a snapshot of the concentrations of DEHP detected in landfill leachate across different studies, highlighting its prevalence in waste disposal sites.

Sewage Sludge Application and this compound Dissemination

The land application of sewage sludge, also known as biosolids, is another significant route for the dissemination of DEHP into the environment. who.intnih.gov DEHP is a ubiquitous contaminant in sewage sludge due to its widespread use and subsequent disposal down drains. nih.govnih.gov When this sludge is used as a fertilizer on agricultural land, the DEHP it contains is introduced into the soil. nih.gov

DEHP has a strong tendency to adsorb to organic matter, which means it accumulates in sewage sludge during wastewater treatment. nih.govresearchgate.net Concentrations of DEHP in sludge can be substantial, with some studies reporting levels ranging from 12 to 1250 mg/kg. nih.gov In one study of 20 municipal wastewater treatment plants in Jiangsu Province, China, the DEHP content in sewage sludge accounted for over 80% of the total phthalic acid esters (PAEs) detected. scientific.net

While treatments like composting and thermal drying can reduce the concentration of DEHP in sludge, land application can still lead to soil contamination. nih.gov Once in the soil, DEHP has the potential to be taken up by plants, although this uptake is generally considered to be low. who.int However, its persistence in soil and the potential for transport to groundwater remain environmental concerns. nih.gov

Wastewater Treatment Plant Effluents as this compound Release Vectors

Wastewater treatment plants (WWTPs) are significant point sources for the release of this compound (DEHP) into the aquatic environment. researchgate.neteuropa.eu DEHP enters municipal wastewater systems from various domestic and industrial sources. researchgate.net While WWTPs are designed to remove contaminants, the removal of DEHP is often incomplete. researchgate.netnih.gov

The concentration of DEHP in the final treated effluent can still be significant enough to impact receiving water bodies. nih.gov Effluent concentrations have been reported to range from 0.083 to 6.6 µg/L in one study, and as high as 98 to 122 µg/L in another. researchgate.netnih.gov The table below shows a range of DEHP concentrations in both the influent (raw wastewater) and effluent (treated wastewater) of WWTPs from different studies.

| Study Location/Type | Influent DEHP Concentration (µg/L) | Effluent DEHP Concentration (µg/L) | Removal Efficiency (%) | Source |

| Finland | Not specified | 98 - 122 | 94 | researchgate.net |

| France (Marne Aval) | 9 - 44 | Not specified | ~78 | nih.gov |

| Various WWTPs | 3.4 - 34 | 0.083 - 6.6 | ~95 | nih.gov |

| North India | Mean of 28.4 | 1.3 - 2.6 | 87 - 93 | rsc.org |

| Chaohu, China (Industrial WWTP) | 7.17 - 7.40 | Not specified | Not specified | frontiersin.org |

| Chaohu, China (Municipal WWTPs) | 1.42 - 2.67 | 0.96 - 3.10 | Not specified | frontiersin.org |

This table presents data on DEHP concentrations at different stages of wastewater treatment, illustrating the role of WWTPs as a source of this compound to the environment.

Atmospheric Transport and Deposition of this compound

The atmosphere is a primary pathway for the widespread environmental distribution of this compound (DEHP). who.int DEHP can be released into the air from various sources, including industrial production, incineration of plastic waste, and volatilization from consumer products and sludge. greenfacts.orgwho.intcdc.gov Once in the atmosphere, DEHP can exist in both the vapor phase and adsorbed to particulate matter. greenfacts.orgdcceew.gov.au

DEHP is subject to long-range atmospheric transport, which allows it to be carried far from its original source. nih.govcdc.gov This is evidenced by its detection in remote locations such as over the Atlantic and Pacific Oceans and in the Arctic. nih.govnih.gov While vapor-phase DEHP can be degraded relatively quickly by chemical reactions in the atmosphere, with an estimated half-life of about one day, DEHP adsorbed to particles is more persistent. greenfacts.orgacs.orgepa.gov

Atmospheric deposition, through both wet (rain and snow) and dry processes, is a significant mechanism for removing DEHP from the air and transferring it to terrestrial and aquatic ecosystems. nih.govwho.intdcceew.gov.au This deposition contributes to the contamination of soil, surface waters, and sediments. who.int For example, the total deposition of DEHP into the five Great Lakes was estimated to be approximately 47.7 metric tons per year. cdc.gov

The table below provides examples of atmospheric concentrations and deposition rates of DEHP from various locations.

| Location | Atmospheric Concentration (ng/m³) | Deposition Rate | Source |

| Urban/Polluted Air | up to 300 | Not specified | nih.govwho.int |

| Oceanic Areas | 0.5 - 5 | Not specified | nih.govwho.int |

| North Atlantic, Gulf of Mexico, Enewetak Atoll | Not detectable - 4.1 | Not specified | nih.gov |

| Sweden (mean) | 2.0 (range: 0.3 - 77) | 23.8 µg/m² per month (average) | nih.gov |

| Near Plasticizer Production Plant | Not specified | 0.7 - 4.7 µg/m² per day (dry deposition) | who.int |

| Great Lakes (calculated) | Not specified | ~47.7 metric tons per year (total) | cdc.gov |

This table summarizes reported atmospheric concentrations and deposition rates of DEHP, demonstrating its global transport and deposition.

Analytical Methodologies for Diethylhexylphthalate Detection and Quantification

Methodological Challenges in Trace Analysis of Diethylhexylphthalate

The trace analysis of this compound (DEHP) is fraught with difficulties, the most significant of which is the high risk of sample contamination. nih.govresearchgate.netwho.intresearchgate.net DEHP is a widespread environmental contaminant, commonly found in laboratory air, solvents, reagents, and equipment, such as plastic containers, tubing, and even glassware. researchgate.netwho.intresearchgate.net This ubiquitous presence can lead to artificially high or false-positive results, complicating the accurate determination of DEHP at trace levels. researchgate.netresearchgate.net

The primary sources of contamination in a laboratory setting include:

Laboratory Air and Dust: DEHP can be present in indoor air and dust, which can settle on and contaminate samples, glassware, and equipment. nih.govresearchgate.neteuropa.eu

Plastic Materials: Many laboratory products, including pipette tips, vials, caps, and tubing, are made from plastics that may contain DEHP as a plasticizer. researchgate.netresearchgate.net Direct contact between samples and these materials is a major source of contamination.

Solvents and Reagents: Even high-purity solvents and reagents can contain trace amounts of DEHP. researchgate.netresearchgate.net

Glassware: Laboratory glassware can adsorb DEHP from the air or from previous uses if not cleaned rigorously. nih.gov

The complexity of the sample matrix itself can also pose a challenge. For instance, in biological samples or fatty foods, the presence of lipids and other interfering substances can complicate the extraction and analysis of DEHP. who.int Therefore, reaching reliable quantification limits at the nanogram per liter (ng/L) level requires dedicated laboratory procedures and equipment to minimize background contamination. researchgate.netnih.gov

Advanced Sample Preparation Techniques for this compound Analysis

Effective sample preparation is crucial for isolating DEHP from the sample matrix and concentrating it to a level suitable for instrumental analysis. This step also serves to remove interfering compounds that could affect the accuracy of the results.

Solid Phase Extraction (SPE) Protocols for this compound

Solid Phase Extraction (SPE) is a widely used technique for the extraction and preconcentration of DEHP from various sample matrices, including water, food, and biological fluids. core.ac.ukmdpi.comoup.com The principle of SPE involves passing a liquid sample through a solid adsorbent material (the sorbent), which retains the analyte of interest (DEHP). Interfering substances are washed away, and the analyte is then eluted with a small volume of a suitable solvent. thermofisher.com

A typical SPE protocol for DEHP analysis involves the following steps:

Column Conditioning: The SPE cartridge, commonly packed with a C18 sorbent, is pre-conditioned by washing it with a solvent like acetonitrile (B52724) followed by purified water or a buffer solution. mdpi.comoup.com This step activates the sorbent and removes any potential contaminants.

Sample Loading: The sample is passed through the conditioned cartridge. The flow rate is optimized to ensure efficient retention of DEHP on the sorbent. oup.com

Washing: The cartridge is washed with a solvent, typically water, to remove any unretained interfering compounds. mdpi.com

Elution: The retained DEHP is eluted from the cartridge using a small volume of an organic solvent, such as acetonitrile or methanol. mdpi.comoup.com This eluate, now containing the concentrated analyte, is then ready for analysis.

The choice of sorbent and elution solvent is critical for achieving high recovery rates. C18 is a common choice for DEHP due to its non-polar nature, which effectively retains the relatively non-polar DEHP molecule. mdpi.com Automated SPE systems are also available and can improve the efficiency, reproducibility, and recovery rates of the extraction process, especially for large-volume samples like drinking water. gcms.cz

Table 1: Comparison of SPE Cartridge Performance for Phthalate (B1215562) Extraction

| SPE Cartridge Type | Extraction Performance for Phthalates |

|---|---|

| Sep-pack C18 | Best extraction performance |

| Chromabond C18 | - |

This table is based on a comparative study to determine the most effective SPE cartridge for phthalate analysis. mdpi.com

Microextraction by Packed Sorbent (MEPS) for this compound

Microextraction by Packed Sorbent (MEPS) is a miniaturized version of SPE that offers several advantages, including reduced sample and solvent volumes, faster processing times, and the potential for full automation. nih.govchromservis.euresearchgate.net In MEPS, the sorbent material (typically 1-4 mg) is packed into a syringe needle or a barrel insert and needle (BIN) assembly. chromservis.euresearchgate.netmdpi.com

The MEPS procedure generally follows these steps:

Sorbent Conditioning: The sorbent is conditioned with a suitable solvent.

Sample Loading: A small volume of the sample (as little as 10 µL) is drawn into the syringe and passed through the sorbent multiple times to ensure maximum analyte retention. chromservis.eumdpi.com

Washing: The sorbent is washed to remove interferences.

Elution: The analyte is eluted with a small volume of solvent, which can then be directly injected into the analytical instrument. mdpi.com

MEPS is particularly well-suited for the analysis of volume-limited samples and can be easily coupled with gas chromatography (GC) or liquid chromatography (LC) systems. nih.govchromservis.eu The reusability of the MEPS cartridge for multiple samples (often 40-100 times) further adds to its cost-effectiveness and eco-friendliness. chromservis.euresearchgate.net The technique is applicable to a wide range of chemistries, including reversed-phase, normal-phase, mixed-mode, and ion exchange. avantorsciences.com

Minimization of Laboratory Contamination in this compound Trace Analysis

Given the pervasive nature of DEHP, stringent measures are necessary to minimize laboratory contamination during trace analysis. nih.govresearchgate.netwho.intresearchgate.net Failure to control for contamination can lead to significant overestimation of DEHP levels in samples. researchgate.net

Key strategies for minimizing contamination include:

Use of Phthalate-Free Materials: Whenever possible, use laboratory equipment and consumables made from materials other than plastic, such as glass or stainless steel. researchgate.net If plasticware is unavoidable, it should be thoroughly tested for phthalate leaching.

Dedicated Laboratory Space: Ideally, DEHP analysis should be performed in a dedicated laboratory with controlled air quality and floors that are not coated with PVC. europa.eu

Solvent and Reagent Purity: Use high-purity, phthalate-free solvents and reagents. Solvents can be further purified by distillation or by passing them through aluminum oxide. nih.goveuropa.eu

Rigorous Glassware Cleaning: All glassware should be scrupulously cleaned, which may include baking at high temperatures or rinsing with pesticide-grade solvents immediately before use. nemi.govnemi.gov

Minimizing Sample Handling: Keep the number of sample preparation steps to a minimum to reduce the opportunities for contamination. researchgate.netnih.gov

Procedural Blanks: Regularly analyze procedural blanks (samples that go through the entire analytical process without the actual sample matrix) to monitor for background contamination. europa.eunih.gov Typical blank values for DEHP can range from a few µg/kg to 1000 µg/kg, with the majority falling between 18 µg/kg and 50 µg/kg. europa.eu

Chromatographic and Spectrometric Approaches for this compound Quantification

Chromatographic techniques, particularly gas chromatography, are the cornerstone for the separation and quantification of DEHP.

Gas Chromatography-Electron Capture Detection (GC/ECD) for this compound

Gas Chromatography with Electron Capture Detection (GC/ECD) is a highly sensitive method for the determination of electrophilic compounds like phthalate esters. who.intnemi.govscielo.br The ECD is particularly sensitive to compounds containing electronegative atoms, making it a suitable detector for the analysis of chlorinated and other halogenated compounds, as well as phthalates. science.gov

In this method, the sample extract is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates the different components of the mixture based on their boiling points and interactions with the stationary phase. As the separated components exit the column, they enter the ECD. The detector contains a radioactive source (usually Nickel-63) that emits beta particles, creating a steady current. When an electrophilic compound like DEHP passes through the detector, it captures some of the electrons, causing a decrease in the current. This change in current is proportional to the amount of the compound present.

A comparison of GC/MS and GC/ECD for the analysis of phthalates in polymer materials showed that GC/ECD offered lower limits of detection (LOD) and quantification (LOQ). scielo.brresearchgate.net While GC/MS provides the advantage of compound identification through mass spectra, the ECD can provide excellent profiles for phthalates with fewer interferences from the complex matrix of polymer materials. scielo.br

Table 2: Comparison of Detection Limits for DEHP

| Analytical Method | Limit of Detection (LOD) for DEHP | Limit of Quantification (LOQ) for DEHP |

|---|---|---|

| GC/MS | 10.10 µg/mL | - |

| GC/ECD | Lower than GC/MS | Lower than GC/MS |

This table is based on a study comparing GC/MS and GC/ECD methods for phthalate determination in polymer materials. scielo.brresearchgate.net

The U.S. Environmental Protection Agency (EPA) has established Method 8061A, which utilizes GC/ECD for the determination of phthalate esters in various matrices, including groundwater, leachate, soil, sludge, and sediment. nemi.govthermofisher.com The method involves extraction of the sample followed by analysis using GC/ECD. epa.gov

Gas Chromatography-Mass Spectrometry (GC/MS) for this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of DEHP and other phthalates in various samples. core.ac.ukoiv.intoiv.intoiv.int This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and selectivity. nih.govnih.gov

Principle: In GC-MS analysis, the sample is first vaporized and injected into the GC column. The different components of the sample are separated based on their boiling points and interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). scispace.comresearchgate.net For DEHP and other phthalates, a common ion fragment monitored is m/z 149. scispace.com

Sample Preparation: Sample preparation is a critical step to remove interfering substances and concentrate the analyte. For liquid samples like beverages or water, a common method is liquid-liquid extraction using a solvent such as n-hexane or isohexane. core.ac.ukoiv.intnih.gov The extract is then often concentrated by evaporation before GC-MS analysis. oiv.intoiv.int For solid samples, solvent extraction with polymer dissolution may be employed. nih.gov To minimize contamination from laboratory equipment, it is crucial to avoid contact with plastic materials, especially flexible PVC, and to rinse all glassware with appropriate solvents like acetone (B3395972) and isohexane. oiv.intoiv.int

Instrumentation and Conditions: A typical GC-MS system for DEHP analysis consists of a gas chromatograph coupled to a mass spectrometer. nih.gov The GC is equipped with a capillary column, such as a DB5-MS column. nih.gov The oven temperature is programmed to start at a lower temperature and gradually increase to facilitate the separation of compounds. nih.gov The mass spectrometer can be operated in different modes, including full scan to identify unknown compounds or selected ion monitoring (SIM) for enhanced sensitivity in quantifying known analytes like DEHP. scispace.comoregonstate.edu

Example GC-MS Conditions:

Column: DB5-MS (30 m × 0.25 mm × 0.25 µm) nih.gov

Oven Temperature Program: Initial temperature of 100°C (held for 1 min), ramped to 280°C at 10°C/min, then to 310°C at 5°C/min (held for 5 min). nih.gov

Carrier Gas: Helium at a constant flow of 1 mL/min. nih.gov

Injection Mode: Splitless nih.gov

MS Ionization: Electron ionization (EI) at 70 eV. nih.gov

High-Performance Liquid Chromatography (HPLC) with Ultraviolet Detection (UV) for this compound

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is another common and reliable method for the determination of DEHP in various matrices, including drinking water, biological fluids, and alcoholic beverages. scioninstruments.comoup.commdpi.com

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase. For DEHP analysis, reversed-phase HPLC is typically used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. scioninstruments.comoup.com After separation, the eluting compounds pass through a UV detector, which measures the absorbance of light at a specific wavelength. DEHP exhibits UV absorbance, allowing for its quantification.

Methodology:

Column: A C18 reversed-phase column is frequently used for the separation of DEHP. scioninstruments.comscioninstruments.com

Mobile Phase: A mixture of water and a more non-polar organic solvent, such as acetonitrile, is commonly employed as the mobile phase. scioninstruments.comscioninstruments.comclinmedjournals.org The composition can be isocratic (constant) or a gradient (changed over time) to optimize separation. oup.comilacadofsci.com For instance, a mobile phase of water/acetonitrile (2/98 v/v) has been used. scioninstruments.com

Detection: A UV detector is set to a wavelength where DEHP shows significant absorbance, often around 224 nm or 225 nm. scioninstruments.commdpi.com

Sample Preparation: For liquid samples, a simple filtration or a liquid-liquid extraction step with a solvent like hexane (B92381) may be performed. oup.comresearchgate.net Solid phase extraction (SPE) can also be used for cleanup and concentration. clinmedjournals.org

Research Findings: Studies have demonstrated the successful application of HPLC-UV for quantifying DEHP in various samples. For example, a method was developed for the identification of DEHP in mineral water and sports drinks using a C18 column and a mobile phase of water/acetonitrile with UV detection at 224 nm. scioninstruments.com Another study validated an HPLC-UV method for DEHP in the alcoholic beverage "Ouzo," demonstrating its suitability and reliability. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight (UHPLC/QTOF) for this compound and its Metabolites

For enhanced sensitivity and specificity, particularly for analyzing DEHP metabolites in complex biological matrices like urine and hair, more advanced techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight (UHPLC/QTOF) are employed. nih.govnih.govnih.gov

Principle: These methods couple the separation power of liquid chromatography with the highly selective and sensitive detection of mass spectrometry.

LC-MS/MS: This technique uses two mass analyzers in series. The first (Q1) selects a specific precursor ion (e.g., the molecular ion of a DEHP metabolite), which is then fragmented in a collision cell (q2). The second mass analyzer (Q3) then separates and detects specific product ions. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and reduces background noise.

UHPLC/QTOF: UHPLC utilizes smaller particle size columns, leading to higher resolution and faster analysis times compared to conventional HPLC. The QTOF mass spectrometer combines a quadrupole analyzer with a time-of-flight analyzer, providing high mass accuracy and resolution, which aids in the identification and confirmation of compounds.

Methodology and Applications:

Sample Preparation: For biological samples like urine, an enzymatic deconjugation step is often required to free the metabolites from their glucuronidated forms. nih.gov This is typically followed by a purification step like solid-phase extraction (SPE). nih.gov

LC Conditions: A reversed-phase column, such as a C18 or a phenyl column, is commonly used. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous solution (e.g., with ammonium (B1175870) acetate) and an organic solvent like methanol. nih.govnih.gov

MS Detection: In LC-MS/MS, specific precursor-to-product ion transitions are monitored for each metabolite. For example, in the analysis of DEHP in plasma, the monitoring ion transition was m/z 391.4 → 149.0. nih.gov UHPLC/QTOF analysis provides high-resolution mass spectra, allowing for the accurate determination of the elemental composition of the detected ions. researchgate.net

Research Findings: LC-MS/MS and UHPLC/QTOF methods have been successfully developed and validated for the simultaneous determination of multiple DEHP metabolites in urine and hair. nih.govnih.gov These methods offer low limits of detection, often in the nanogram per milliliter (ng/mL) range, making them suitable for biomonitoring studies. nih.gov For instance, a UHPLC/QTOF method was used to analyze DEHP metabolites in urine, demonstrating good stability and reproducibility over several years. nih.gov

Validation Parameters in this compound Analytical Research (Limit of Detection, Limit of Quantification, Linearity, Precision, Accuracy, Reproducibility, Recovery)

Method validation is a critical process in analytical research to ensure that a developed method is reliable, accurate, and fit for its intended purpose. oup.commdpi.comnih.gov Key validation parameters assessed in DEHP analytical research include:

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from the background noise. For an HPLC-UV method, the LOD for DEHP was reported as 1.37 µg/mL. oup.com Another study using a more sensitive GC-MS/MS method reported an LOD of 0.5 to 1.0 ng/L.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. For the same HPLC-UV method, the LOQ for DEHP was 4.8 µg/mL. oup.com The GC-MS/MS method had an LOQ between 1.5 to 3.0 ng/L.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (r²), which should be close to 1. mdpi.comscioninstruments.com For example, an HPLC-DAD method for DEHP showed excellent linearity over a concentration range of 0.1 mg/L to 100 mg/L. scioninstruments.com

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision can be evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time. oup.com

Reproducibility (Inter-day precision): The precision obtained under different conditions, such as on different days or by different analysts. oup.com A validated HPLC method for DEHP reported intra-assay precision with an RSD of 1.61%. oup.com

Accuracy: The closeness of the measured value to the true or accepted value. It is often determined by analyzing a sample with a known concentration of the analyte (spiked sample) and calculating the percent recovery. oup.com

Reproducibility: The ability of a method to be successfully transferred between different laboratories. nih.gov A study on PVC samples showed good reproducibility with an RSD of ≤ 2.16%. nih.gov

Recovery: The percentage of the true amount of an analyte that is recovered by the analytical method. It is a measure of the efficiency of the extraction process. Recoveries for DEHP analysis are often in the range of 90-110%. oup.com For example, a distillation method for DEHP in beverages showed recoveries ranging from 93.5% to 105.8%. scispace.com

Table of Validation Parameters from a Study on Phthalates in Non-alcoholic Beverages

| Parameter | Result |

| Linearity (r²) | > 0.996 |

| Repeatability (RSDr) | 2.7% - 9.1% |

| Within-laboratory Reproducibility (RSDwr) | 3.4% - 14.3% |

| Trueness (Recovery) | 91.5% - 118.1% |

| Limit of Detection (LOD) | 0.5 - 1.0 ng/L |

| Limit of Quantification (LOQ) | 1.5 - 3.0 ng/L |

This table is based on data for 10 phthalate compounds, including DEHP.

Biomonitoring Methodologies for this compound Exposure Assessment (excluding clinical human outcomes)

Biomonitoring is the assessment of human exposure to environmental chemicals by measuring the chemicals or their metabolites in human specimens such as urine, blood, or hair. mdpi.comnih.gov For DEHP, biomonitoring is typically conducted by measuring its metabolites in urine, as this provides an integrated measure of exposure from all sources. nih.govepa.gov

Biomarkers of Exposure: DEHP is rapidly metabolized in the body to its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), and then further to secondary, oxidized metabolites. wiley.com These metabolites are considered more reliable biomarkers of DEHP exposure than the parent compound because they are less susceptible to external contamination. wiley.com The major urinary metabolites of DEHP used in biomonitoring studies include:

Mono(2-ethylhexyl) phthalate (MEHP) epa.gov

Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) epa.gov

Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) epa.gov

Mono(2-ethyl-5-carboxypentyl) phthalate (MECPP) mdpi.com

Biological Samples:

Urine: Urine is the most commonly used biological matrix for assessing DEHP exposure due to the rapid excretion of its metabolites and non-invasive sample collection. mdpi.com

Hair: Hair analysis can provide an indication of long-term exposure to DEHP over several months to years. nih.govresearchgate.net

Blood/Serum: While blood or serum can be used, there is a higher potential for contamination with the parent DEHP compound from collection and processing equipment. nih.gov Therefore, measuring the metabolites in serum is preferred. researchgate.net

Analytical Methods: As detailed in the previous sections, sensitive analytical methods like GC-MS and LC-MS/MS are used to quantify DEHP metabolites in biological samples. nih.govnih.gov Isotope dilution is often employed to improve the accuracy and precision of these measurements. nih.gov

Research Findings: Biomonitoring studies have consistently shown widespread exposure to DEHP in the general population, including children. wiley.comnih.gov Studies have also investigated the correlation of DEHP metabolite levels between mothers and their children, providing insights into potential exposure sources and metabolic differences. nih.gov For instance, one study found that children may have a faster metabolic rate for DEHP compared to adults. nih.gov

Table of DEHP Metabolites in Biomonitoring

| Metabolite | Abbreviation | Type |

| Mono(2-ethylhexyl) phthalate | MEHP | Primary |

| Mono(2-ethyl-5-hydroxyhexyl) phthalate | MEHHP | Secondary |

| Mono(2-ethyl-5-oxohexyl) phthalate | MEOHP | Secondary |

| Mono(2-ethyl-5-carboxypentyl) phthalate | MECPP | Secondary |

| Mono-[2-(carboxymethyl)hexyl] phthalate | 2cx-MMHP | Secondary |

Environmental Fate and Transformation of Diethylhexylphthalate

Abiotic Transformation Pathways of Diethylhexylphthalate

Abiotic degradation of DEHP, occurring without the involvement of living organisms, primarily includes photodegradation and hydrolysis. These processes are significant in determining the fate of DEHP in atmospheric and aquatic systems.

Photodegradation, the breakdown of compounds by light, is a potential transformation pathway for DEHP. In the atmosphere, the estimated half-life of DEHP is approximately one day due to photodegradation acs.org. The process is considered rapid for the portion of DEHP that exists in the gaseous phase inchem.org. However, the partitioning of DEHP onto airborne particles may reduce its photolysis rate, thereby increasing its persistence and potential for long-range transport acs.org.

In aquatic environments, direct photolysis of DEHP is generally slow under natural sunlight researchgate.net. However, the process can be significantly accelerated by the presence of photocatalysts or other reactive species. This is often referred to as indirect photodegradation. For instance, in the presence of peroxymonosulfate activated by UV light, which generates highly reactive sulfate and hydroxyl radicals, 90% of DEHP can be degraded within 70 minutes researchgate.net. While direct chemical hydrolysis in the environment is practically non-existent, atmospheric photodegradation of DEHP is rapid inchem.org.

Photodegradation of DEHP Under Various Conditions

| Condition | Catalyst/Activator | Degradation Rate / Half-life | Reference |

|---|---|---|---|

| Atmosphere | Sunlight | Half-life of ~1 day | acs.org |

| Aquatic (Indirect) | UV/Peroxymonosulfate | 90% degradation in 70 minutes | researchgate.net |

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a negligible abiotic degradation pathway for DEHP under typical environmental conditions nih.gov. The chemical properties of DEHP make it highly stable and resistant to hydrolysis. Research indicates that the hydrolysis half-life of DEHP can extend for several decades in the natural environment, confirming its recalcitrant nature in aqueous systems. Abiotic hydrolysis is generally considered insignificant in both aquatic and terrestrial environments nih.gov.

Biotic Degradation Mechanisms of this compound

Biotic degradation, mediated by microorganisms, is the primary and most effective mechanism for the removal of DEHP from the environment nih.govresearchgate.net. A wide variety of bacteria and fungi have demonstrated the ability to break down this compound under different oxygen conditions.

The biodegradation of DEHP occurs under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although the rates and efficiencies can vary significantly depending on the environmental matrix.

Aerobic Biodegradation: In the presence of oxygen, microbial degradation is generally more rapid researchgate.net. In river sediments, the average aerobic degradation half-life for DEHP has been measured at 14.8 days researchgate.net. Studies in mangrove sediments have reported even faster aerobic half-lives, ranging from 5.0 to 8.3 days.

Anaerobic Biodegradation: In the absence of oxygen, DEHP degradation still proceeds but often at a slower rate. The average anaerobic degradation half-life in river sediment was found to be 34.7 days researchgate.net. Another study under optimal anaerobic conditions (30°C and pH 7.0) reported a half-life of 25.7 days, with a degradation rate constant of 0.027 per day nih.gov. A key characteristic of anaerobic degradation is the potential for the accumulation of the primary metabolite, mono-(2-ethylhexyl) phthalate (B1215562) (MEHP) researchgate.net.

In soil, the bioavailability of DEHP can be a limiting factor. Its hydrophobic nature causes it to sorb strongly to organic particles, making it less accessible to microorganisms and slowing degradation nih.gov.

Comparative Biodegradation Half-Lives of DEHP

| Environment | Condition | Half-life (t½) | Reference |

|---|---|---|---|

| River Sediment | Aerobic | 14.8 days | researchgate.net |

| Anaerobic | 34.7 days | researchgate.net | |

| Mangrove Sediment | Aerobic | 5.0 - 8.3 days | |

| River Sediment (Optimal) | Anaerobic | 25.7 days | nih.gov |

| Aqueous Culture (Ochrobactrum anthropi) | Aerobic | 10.21 hours | nih.gov |

A diverse array of microorganisms is capable of utilizing DEHP as a carbon source. These microbes possess the necessary enzymatic machinery, primarily esterases, to initiate the degradation process.

Bacteria: Numerous bacterial genera have been identified as effective DEHP degraders. Predominant among these are Rhodococcus, Gordonia, Pseudomonas, Bacillus, Achromobacter, and Comamonadaceae researchgate.netnih.govmdpi.comepa.gov. Specific species such as Gordonia polyisoprenivorans and Rhodococcus rhodochrous have demonstrated excellent degradative activity, removing over 97% of DEHP in aqueous mediums within three days epa.gov. Other identified genera include Acinetobacter, Sphingomonas, Arthrobacter, Microbacterium, Mycobacterium, and Micromonospora mdpi.comntua.grnih.gov. In anaerobic environments, methanogens, sulfate-reducing bacteria, and eubacteria have been implicated in the degradation process nih.gov.

Fungi: Fungi also play a significant role in the breakdown of DEHP. Genera such as Fusarium, Aspergillus, and Pleurotus are known to degrade phthalates nih.govnaro.go.jp. Fungi secrete efficient esterase enzymes that break the ester bonds in the DEHP molecule researchgate.net. Studies have shown that species like Fusarium culmorum and Fusarium sporotrichioides can effectively degrade DEHP naro.go.jpresearchgate.net.

Microorganisms Involved in DEHP Biodegradation

| Kingdom | Identified Genera/Species | Reference |

|---|---|---|

| Bacteria | Rhodococcus, Gordonia, Pseudomonas, Bacillus, Achromobacter, Comamonadaceae, Acinetobacter, Sphingomonas, Arthrobacter, Microbacterium | researchgate.netnih.govmdpi.comepa.gov |

| Mycobacterium, Micromonospora, Myxococcales | nih.gov | |

| Fungi | Fusarium, Aspergillus, Pleurotus, Polyporus | nih.govnaro.go.jpresearchgate.net |

The biodegradation of DEHP is a stepwise process involving the formation of several intermediate metabolites. The primary and most widely recognized pathway begins with the hydrolysis of one of the ester bonds.

Formation of MEHP: Microorganisms first hydrolyze DEHP to form mono-(2-ethylhexyl) phthalate (MEHP) and the alcohol 2-ethylhexanol ntua.grnaro.go.jp. MEHP is the primary active metabolite of DEHP and is frequently used as a biomarker for DEHP exposure nih.govmdpi.com.

Formation of Phthalic Acid: The MEHP intermediate is then further hydrolyzed, breaking the second ester bond to yield phthalic acid (PA) and another molecule of 2-ethylhexanol ntua.gr.

Ring Cleavage and Mineralization: The aromatic ring of phthalic acid is subsequently cleaved through various enzymatic reactions. For example, it can be converted to protocatechuate, which then enters central metabolic pathways like the tricarboxylic acid (TCA) cycle, ultimately leading to mineralization into carbon dioxide (CO₂) and water (H₂O) researchgate.netntua.gr. The 2-ethylhexanol is also oxidized to 2-ethylhexanoic acid and further metabolized naro.go.jp.

Some studies have identified alternative pathways. For instance, intermediates such as di-butyl phthalates have been detected, suggesting a more complex breakdown process by certain microorganisms like Nocardia asteroides nih.gov. Under some conditions, MEHP can be transformed into mono-butyl phthalate (MBP) before being converted to phthalic acid researchgate.net. The complete degradation of DEHP by microbial consortia typically follows this de-esterification pathway nih.gov.

Sorption Dynamics of this compound in Environmental Matrices

Sorption, the process by which DEHP binds to solid phases, is a critical factor controlling its mobility and bioavailability in the environment. Due to its chemical properties, DEHP exhibits a strong tendency to adsorb to organic matter and particulate matter in soil and aquatic systems.

DEHP demonstrates a significant affinity for organic carbon in soil and sediment. This is quantified by the organic carbon-normalized partition coefficient (Koc), which indicates the extent of a chemical's adsorption to organic matter. The log Koc values for DEHP typically range from 4.9 to 6.0, signifying strong binding to organic materials cdc.gov. For instance, studies on freshwater sediments have reported log Koc values for DEHP ranging from 5.48 to 5.95 oekotoxzentrum.ch. One study calculated an average Koc for DEHP in three different sediments to be 4.82 x 10^5 L/kg epa.gov. This strong sorption to soil organic matter and sediment reduces the concentration of DEHP in the aqueous phase, thereby limiting its mobility and bioavailability.

In aquatic environments, DEHP readily adsorbs to suspended particulate matter. This includes natural organic materials as well as synthetic particles like microplastics. Research has shown that DEHP adsorbs to microplastics such as polyethylene and polystyrene in seawater oekotoxzentrum.ch. The process of aging can enhance the adsorption capacity of these microplastics for DEHP oekotoxzentrum.ch. This association with particulate matter facilitates the transport of DEHP through aquatic systems and its eventual deposition in sediments.

Table 1: Experimentally Determined Sorption Coefficients for this compound (DEHP)

| Environmental Matrix | Sorption Coefficient Type | Value | Reference |

|---|---|---|---|

| Soil | Log Koc | 4.9–6.0 | cdc.gov |

| Freshwater Sediment | Log Koc | 5.41-5.95 | oekotoxzentrum.ch |

| Sediment | Koc | 4.82 x 10^5 L/kg | epa.gov |

| Soil | Kd | 1.8 x 10^4 to 4.2 x 10^4 L/kg |

Koc: Organic Carbon-Normalized Partition Coefficient; Kd: Distribution Coefficient

Several environmental factors can influence the extent of DEHP sorption. The presence of heavy metals such as cadmium (Cd²⁺) and copper (Cu²⁺) in soil has been shown to increase the adsorption capacity for DEHP by over 23% in a nonlinear fashion bohrium.comnih.gov. This is attributed to the formation of complexes between the metal ions, DEHP, and soil organic matter bohrium.comnih.gov.

The pH of the surrounding medium can also affect sorption processes. Studies on the leaching of DEHP from microplastics in a simulated marine environment suggest that pH can influence the partitioning of DEHP between the solid and aqueous phases biointerfaceresearch.comresearchgate.net. Temperature is another critical parameter; increased temperatures can promote the leaching of DEHP from plastic materials, thereby affecting its availability for sorption biointerfaceresearch.comresearchgate.net. Salinity has been observed to have a negative effect on the leaching rate of some phthalates, which could in turn influence their sorption dynamics in estuarine and marine environments nih.gov.

Volatilization Characteristics of this compound from Environmental Surfaces

Volatilization, the transfer of a substance from a liquid or solid phase to a gaseous phase, is generally a slow process for DEHP due to its low vapor pressure, which is estimated at 1.0 x 10⁻⁷ mmHg at 25°C cdc.gov. The Henry's Law Constant for DEHP, a measure of its partitioning between air and water, is 1.71 x 10⁻⁵ atm-m³/mole at 25°C, further indicating its low tendency to volatilize from water cdc.gov.

Despite its low volatility, DEHP can be released from various materials into the environment. For example, it is known to be emitted from building materials like vinyl flooring researchgate.net. Once in the atmosphere, DEHP is expected to adsorb to airborne particulate matter, which can then be transported over distances before being deposited back to terrestrial and aquatic surfaces ca.gov.

Table 2: Physical-Chemical Properties of this compound (DEHP) Influencing Volatilization

| Property | Value | Temperature (°C) | Reference |

|---|---|---|---|

| Vapor Pressure | 1.0 x 10⁻⁷ mmHg | 25 | cdc.gov |

| Henry's Law Constant | 1.71 x 10⁻⁵ atm-m³/mole | 25 | cdc.gov |

| Water Solubility | 1.9 µg/L | 20 | cdc.gov |

| Log Kow | 7.5 | Not Specified | cdc.govgreenfacts.org |

Log Kow: Octanol-Water Partition Coefficient

Bioaccumulation Potential of this compound in Aquatic Organisms and Terrestrial Plants

Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure, including water, food, and sediment. DEHP's high octanol-water partition coefficient (log Kow of 7.5) suggests a strong potential for bioaccumulation in organisms cdc.govgreenfacts.org.

In aquatic ecosystems, DEHP can be taken up by various organisms. The bioconcentration factor (BCF), which measures the uptake from water alone, has been reported for several fish species. For instance, a BCF of 483.1 has been noted for the fathead minnow ca.gov. However, it's important to consider that dietary uptake is also a significant route of exposure for hydrophobic compounds like DEHP. The bioaccumulation factor (BAF), which includes all routes of exposure, is often a more realistic measure of an organism's total body burden nih.govresearchgate.net. While the high Kow of DEHP suggests a high potential for bioaccumulation, some studies have shown that BCFs and BAFs in fish can be lower than predicted, possibly due to metabolic transformation within the organism ca.gov.

Table 3: Bioaccumulation and Bioconcentration of this compound (DEHP) in Various Organisms

| Organism Type | Species | Parameter | Value | Reference |

|---|---|---|---|---|

| Fish | Fathead Minnow | BCF | 483.1 | ca.gov |

| Plant | Maize (Zea mays) | Root Concentration Factor (RCF) | >1 | mdpi.com |

| Plant | Bok Choy (Brassica chinensis L.) | Accumulation (max) | 52.0 ± 3.1 mg/kg DW | nih.gov |

| Plant | Field Mustard (Brassica campestris L.) | Accumulation (max) | 43.1 ± 2.2 mg/kg DW | nih.gov |

| Plant | Eggplant (Solanum melongena L.) | Accumulation (max) | 36.2 ± 2.8 mg/kg DW | nih.gov |

| Plant | Cowpea (Vigna unguiculata Walp.) | Accumulation (max) | 19.4 ± 0.47 mg/kg DW | nih.gov |

BCF: Bioconcentration Factor; RCF: Root Concentration Factor; DW: Dry Weight

Biological Interactions and Mechanistic Studies of Diethylhexylphthalate

Molecular Binding and Receptor Interactions of Diethylhexylphthalate and its Metabolites

The biological activity of this compound (DEHP) and its metabolites is largely initiated through their interaction with various nuclear receptors. These interactions can mimic or block the actions of endogenous hormones, leading to a cascade of downstream effects. The primary metabolite, mono-(2-ethylhexyl) phthalate (B1215562) (MEHP), and subsequent secondary metabolites are often more biologically active than the parent compound. mdpi.comnih.gov

In silico studies have demonstrated that DEHP and its primary and secondary metabolites can dock within the ligand-binding domain of the Androgen Receptor (AR). mdpi.comsemanticscholar.org The binding energy of DEHP with the AR has been shown to be comparable to that of the native ligand, testosterone (B1683101). mdpi.comnih.gov The interactions involve hydrogen bonds, pi-pi stacking, and hydrophobic interactions with various amino acid residues in the receptor's binding pocket. mdpi.comsemanticscholar.org

Research using induced fit docking has characterized the structural binding of five major DEHP metabolites—MEHP, mono-(2-ethyl-5-hydroxyhexyl)phthalate (5-OH-MEHP), mono-(2-ethyl-5-oxohexyl) phthalate (5-oxo-MEHP), mono-(2-ethyl-5-carboxypentyl) phthalate (5-cx-MEPP), and mono-[(2-carboxymethyl)hexyl] phthalate (2-cx-MMHP)—with the AR. mdpi.comnih.gov These docking complexes revealed interactions with 21–23 amino acid residues, showing a high degree of similarity (91–100%) with the residues that interact with testosterone. mdpi.comnih.govsemanticscholar.org A key common interaction observed for all DEHP metabolites and testosterone is the formation of a hydrogen bond with the amino acid residue Arg-752. mdpi.comnih.gov Specifically, metabolites like MEHP, 5-OH-MEHP, 5-oxo-MEHP, and 2-cx-MMHP can form two hydrogen bonds with Gln-711 and Arg-752. mdpi.com These structural binding data suggest a potential mechanism for DEHP metabolites to disrupt normal AR signaling. mdpi.comresearchgate.net However, some in vitro studies using whole-cell binding assays have reported that neither DEHP nor MEHP directly competes with synthetic androgens for AR binding. plos.orgoup.com

Interactions of DEHP Metabolites with Androgen Receptor Ligand-Binding Domain

This table summarizes the key interactions between DEHP metabolites and the Androgen Receptor (AR), as identified through in silico docking studies. The data highlights the specific types of bonds formed and the key amino acid residues involved, demonstrating the potential for these compounds to interfere with normal receptor function.

| Compound/Metabolite | Number of Interacting Amino Acid Residues | Key Hydrogen Bond Interactions | Similarity to Testosterone Interactions | Reference |

|---|---|---|---|---|

| DEHP | 21-23 | Arg-752 | High, similar binding energy | mdpi.com |

| MEHP | 21-23 | Gln-711, Arg-752 | 91-100% | mdpi.com |

| 5-OH-MEHP | 21-23 | Gln-711, Arg-752, Thr-877 | 91-100% | mdpi.com |

| 5-oxo-MEHP | 21-23 | Gln-711, Arg-752 | 91-100% | mdpi.com |

| 5-cx-MEPP | 21-23 | Arg-752 (x2), Thr-877 | 91-100% | mdpi.com |

| 2-cx-MMHP | 21-23 | Gln-711, Arg-752, Thr-877 | 91-100% | mdpi.com |

DEHP and its metabolites also exhibit strong binding affinities for the Progesterone (B1679170) Receptor (PR). researchgate.netksdb.org In silico docking studies have shown that DEHP and its five major metabolites interact with 19-25 amino acid residues within the PR's binding pocket. researchgate.netnih.gov This interaction shows a significant overlap of 82-95% with the residues that bind the native ligand, norethindrone (B1679910) (NET). researchgate.netnih.gov A common feature of this interaction is the formation of a hydrogen bond with the residue Gln-725 by both DEHP and all five of its studied metabolites. researchgate.netnih.gov The binding affinity is highest for the native ligand, followed by DEHP and then its metabolites. researchgate.netnih.gov This high affinity and overlap suggest a strong potential for these compounds to disrupt normal PR signaling, which could lead to adverse reproductive outcomes. researchgate.netksdb.orgnih.gov In vitro studies on breast cancer cells have shown that DEHP and MEHP can induce the expression and nuclear localization of PRα. ksdb.orgresearchgate.net

Binding Affinities of DEHP and Metabolites to Progesterone Receptor

This table presents the relative binding affinities of this compound (DEHP) and its major metabolites to the Progesterone Receptor (PR), as determined by in silico analysis. The affinities are ranked in comparison to the native bound ligand, norethindrone (NET).

| Compound | Binding Affinity Rank | Common Interacting Residue | Reference |

|---|---|---|---|

| Norethindrone (NET) | 1 (Highest) | - | researchgate.netnih.gov |

| DEHP | 2 | Gln-725 | researchgate.netnih.gov |

| 5-OH-MEHP | 3 | Gln-725 | researchgate.netnih.gov |

| 5-oxo-MEHP | 4 | Gln-725 | researchgate.netnih.gov |

| MEHP | 5 | Gln-725 | researchgate.netnih.gov |

| 5-cx-MEPP | 6 | Gln-725 | researchgate.netnih.gov |

| 2-cx-MMHP | 7 | Gln-725 | researchgate.netnih.gov |

The metabolites of DEHP are known activators of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate lipid metabolism and inflammation. oup.complos.orgnih.gov The primary metabolite, MEHP, activates both PPARα and PPARγ. oup.comoup.comsemanticscholar.org Studies have revealed species-specific differences in sensitivity; for instance, mouse PPARα is approximately five times more sensitive to MEHP activation than human PPARα. oup.com MEHP activates both mouse and human PPARγ in the micromolar range. oup.com The parent compound, DEHP, does not activate either PPARα or PPARγ. semanticscholar.org

Structural studies using X-ray crystallography and molecular dynamics simulations have elucidated the binding mode of MEHP to the ligand-binding domain of PPARγ. nih.gov MEHP binds to the activating function-2 (AF-2) binding site. nih.gov This interaction is stabilized by the free carboxylate group of MEHP forming bonds with the amino acid residues His323, His449, Tyr473, and Ser289, while the alkyl chain forms hydrophobic interactions. nih.gov This binding stabilizes the AF-2 helix in a conformation that promotes the recruitment of coactivator proteins, leading to the transcription of PPARγ target genes. nih.gov This activation of PPARs is a key mechanism behind many of the metabolic effects attributed to DEHP exposure. oup.comnih.gov

EC50 Values for PPAR Activation by MEHP

This table shows the half-maximal effective concentration (EC50) values for the activation of mouse and human Peroxisome Proliferator-Activated Receptors (PPARs) by Mono-(2-ethylhexyl) phthalate (MEHP). These values indicate the concentration of MEHP required to elicit 50% of the maximum receptor activation, highlighting differences in sensitivity between species and receptor isoforms.

| Receptor | Species | EC50 (μM) | Reference |

|---|---|---|---|

| PPARα | Mouse | 0.6 | oup.com |

| PPARα | Human | 3.2 | oup.com |

| PPARγ | Mouse | 10.1 | oup.com |

| PPARγ | Human | 6.2 | oup.com |

Enzyme Activity Modulation by this compound and its Metabolites

DEHP and its metabolites can significantly modulate the activity of various enzymes, contributing to their toxicological effects. In rat liver, DEHP treatment has been shown to induce cytochrome P-450 IVA1 and increase the activity of enzymes involved in fatty acid oxidation, such as palmitoyl-CoA oxidase and carnitine acetyl-CoA transferase. nih.gov Conversely, the activity of mitochondrial enzymes like malic dehydrogenase and cytochrome-c-oxidase was found to be significantly decreased following DEHP treatment. nih.gov

Modulation of Enzyme Activity by DEHP and its Metabolites

This table summarizes the observed effects of this compound (DEHP) and its metabolites on the activity of various enzymes in different biological systems. The data illustrates the diverse and sometimes opposing effects these compounds can have on crucial metabolic and cellular enzymes.

| Enzyme | Effect | System/Organism | Compound | Reference |

|---|---|---|---|---|

| Cytochrome P-450 IVA1 | Increased | Rat Liver | DEHP | nih.gov |

| Palmitoyl-CoA Oxidase | Increased | Rat Liver | DEHP | nih.gov |

| Carnitine Acetyl-CoA Transferase | Increased | Rat Liver | DEHP | nih.gov |

| Serum Arylesterase | Decreased | Rat Serum | DEHP | nih.gov |

| Serum Cholinesterase | Increased | Rat Serum | DEHP | nih.gov |

| Malic Dehydrogenase | Decreased | Rat Liver Mitochondria | DEHP | nih.gov |

| Cytochrome-c-oxidase | Decreased | Rat Liver Mitochondria | DEHP | nih.gov |

| Peroxidase (POD) | Decreased | Earthworm (Eisenia fetida) | DEHP | plos.org |

| CYP17 Lyase | Inhibited | Rat Fetal Testis | MEHP | plos.org |

| Ferredoxin Reductase (FDXR) | Decreased | Leydig Cells | MEHP | mdpi.com |

Cellular and Subcellular Mechanistic Responses to this compound

DEHP is a well-established endocrine-disrupting chemical (EDC) that can interfere with hormonal and metabolic homeostasis by altering multiple signaling pathways. frontiersin.orgclinmedjournals.orgnih.gov Its action often involves mimicking or obstructing the body's natural hormones, leading to an imbalance in the endocrine system. clinmedjournals.org

The disruption of steroid hormone signaling pathways is a primary mechanism. plos.org As detailed previously, DEHP and its metabolites interact with androgen, estrogen, and progesterone receptors, thereby altering their normal function. semanticscholar.orgksdb.orgresearchgate.netplos.org For example, DEHP exposure can activate PR signaling in breast cancer cells, leading to increased proliferation. researchgate.net

Beyond direct receptor binding, DEHP affects a variety of signaling cascades. It has been shown to impact the peroxisome proliferator-activated receptor (PPAR) and mitogen-activated protein kinase (MAPK) signaling pathways. oup.comnih.gov In the context of metabolic disorders, DEHP exposure may induce insulin (B600854) resistance and hepatic lipid accumulation by promoting the overexpression of FOXO1 or through the JAK2/STAT3/SOCS3 pathway, which regulates insulin and leptin signaling. frontiersin.org In diabetic nephropathy models, DEHP has been found to activate the Wnt signaling pathway in podocytes, leading to cellular dysfunction. nih.gov Furthermore, studies have implicated the PI3K/AKT/FOXO1 pathway in DEHP-induced hepatic insulin resistance. researchgate.net DEHP has also been identified as an activator of the constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in the metabolism of xenobiotics, providing another pathway for its endocrine-disrupting effects. epa.govoup.com These diverse interactions highlight the multi-target, multi-pathway nature of DEHP's disruptive effects on cellular signaling. nih.gov

Mechanisms of Cellular Proliferation and Differentiation Modulation by this compound

This compound (DEHP) has been shown to influence cellular proliferation and differentiation through various molecular mechanisms. Studies indicate that DEHP can induce cell proliferation in several cell types. For instance, in human endometrial and endometriotic epithelial cells, DEHP treatment was found to enhance proliferation. nih.gov Similarly, in the 8505C thyroid carcinoma cell line, DEHP exposure led to increased cell viability and DNA synthesis, indicative of cellular proliferation. epa.gov Research on epithelial breast cancer cells suggests that DEHP and its primary metabolite, mono(2-ethylhexyl)phthalate (MEHP), may increase cell proliferation by activating progesterone receptor signaling. researchgate.net

The carcinogenic potential of DEHP is thought to be mediated through non-genotoxic mechanisms that involve the induction of cell proliferation and a decrease in apoptosis. frontiersin.orgnih.gov These effects are linked to the activation of multiple molecular signals, including the peroxisome proliferator-activated receptor alpha (PPARα). frontiersin.orgnih.gov The activation of PPARα by DEHP can lead to a cascade of events including increased fatty acid metabolism, which in turn promotes cell proliferation. frontiersin.org

Furthermore, DEHP has been observed to modulate signaling pathways that are crucial for cell regulation, such as the Notch, Wnt, and TGF-β pathways. nih.gov In the context of endometriosis, DEHP was found to trigger proliferation, migration, stemness, and epithelial-mesenchymal transition (EMT) in human endometrial and endometriotic epithelial cells via the transforming growth factor-β (TGF-β)/Smad signaling pathway. nih.gov In thyroid cells, DEHP-induced proliferation appears to be mediated through the activation of the thyrotropin receptor (TSHR), which subsequently activates both the ERK1/2 and AKT signaling axes. epa.gov

Interactive Data Table: Effects of DEHP on Cellular Proliferation

| Cell Type | Observed Effect | Key Signaling Pathway Implicated | Reference |

|---|---|---|---|

| Human endometrial and endometriotic epithelial cells | Enhanced proliferation, migration, EMT | Transforming Growth Factor-β (TGF-β)/Smad | nih.gov |

| 8505C thyroid carcinoma cells | Increased cell viability and DNA synthesis | Thyrotropin receptor (TSHR)-ERK1/2 and TSHR-AKT | epa.gov |

| Epithelial breast cancer cells | Increased cell proliferation | Progesterone Receptor (PR) signaling | researchgate.net |

| BALB/c-3T3 cells | Modulation of Notch, Wnt, and TGF-β pathways | Notch, Wnt, TGF-β | nih.gov |

Studies on Oxidative Stress Responses in Biological Systems Exposed to this compound

Exposure to this compound (DEHP) has been consistently linked to the induction of oxidative stress in various biological systems. This is primarily attributed to the generation of reactive oxygen species (ROS), which can lead to cellular damage. oup.combiorxiv.orgrsc.org The metabolite of DEHP, mono(2-ethylhexyl)phthalate (MEHP), is considered a potent factor in inducing oxidative stress. wjbphs.com

Studies have demonstrated that DEHP exposure can lead to an increase in malondialdehyde (MDA) levels, a marker of lipid peroxidation, in different tissues, including the brain and kidneys. rsc.orgresearchgate.net In human embryonic kidney (HEK-293) cells, DEHP treatment resulted in increased intracellular ROS generation. researchgate.net Similarly, in a chick embryo model, DEHP exposure accelerated oxidative stress responses and cell apoptosis. oup.com